Cas no 2229032-30-6 (2-(1-aminocyclobutyl)-6-ethoxyphenol)

2-(1-アミノシクロブチル)-6-エトキシフェノールは、シクロブチルアミン基とエトキシフェノール基を有する特異な構造を持つ化合物です。この分子は、医薬品中間体や有機合成における重要な構築ブロックとしての潜在的な応用が期待されています。その剛直なシクロブチル骨格とフェノール性水酸基の組み合わせにより、分子の立体配座が制御され、特定の生物学的ターゲットとの相互作用が可能となります。エトキシ基の導入により脂溶性が調整され、細胞膜透過性の最適化が図れる点も特徴です。また、アミン基はさらなる誘導体化のための反応点を提供します。この化合物は、創薬研究において新規リード化合物の探索や構造活性相関の研究に有用です。

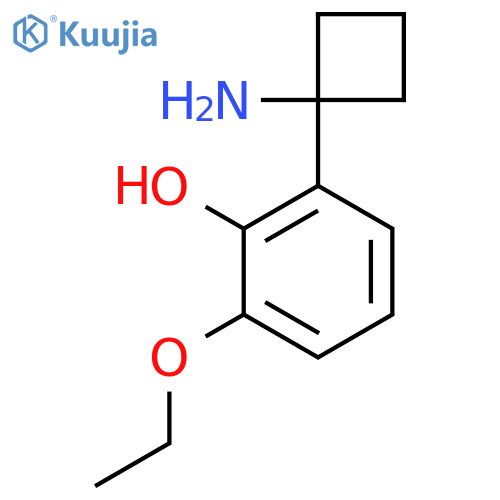

2229032-30-6 structure

商品名:2-(1-aminocyclobutyl)-6-ethoxyphenol

2-(1-aminocyclobutyl)-6-ethoxyphenol 化学的及び物理的性質

名前と識別子

-

- 2-(1-aminocyclobutyl)-6-ethoxyphenol

- 2229032-30-6

- EN300-1821880

-

- インチ: 1S/C12H17NO2/c1-2-15-10-6-3-5-9(11(10)14)12(13)7-4-8-12/h3,5-6,14H,2,4,7-8,13H2,1H3

- InChIKey: BIIPIRNBMRIOAD-UHFFFAOYSA-N

- ほほえんだ: OC1C(=CC=CC=1C1(CCC1)N)OCC

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-(1-aminocyclobutyl)-6-ethoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1821880-0.5g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1821880-2.5g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-1821880-0.25g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1821880-0.05g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 0.05g |

$851.0 | 2023-09-19 | ||

| Enamine | EN300-1821880-5.0g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1821880-1.0g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1821880-0.1g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 0.1g |

$892.0 | 2023-09-19 | ||

| Enamine | EN300-1821880-10.0g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1821880-1g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 1g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1821880-5g |

2-(1-aminocyclobutyl)-6-ethoxyphenol |

2229032-30-6 | 5g |

$2940.0 | 2023-09-19 |

2-(1-aminocyclobutyl)-6-ethoxyphenol 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

2229032-30-6 (2-(1-aminocyclobutyl)-6-ethoxyphenol) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬